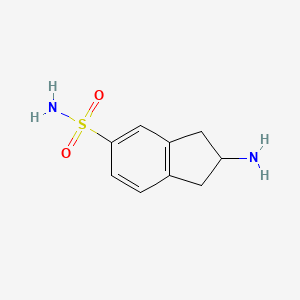

2-amino-2,3-dihydro-1H-indene-5-sulfonamide

描述

2-Amino-2,3-dihydro-1H-indene-5-sulfonamide is a bicyclic sulfonamide derivative featuring a fused indene ring system with an amino group at position 2 and a sulfonamide moiety at position 3. Its structural flexibility allows for modifications that influence binding affinity, selectivity, and pharmacokinetic properties.

属性

IUPAC Name |

2-amino-2,3-dihydro-1H-indene-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-8-3-6-1-2-9(14(11,12)13)5-7(6)4-8/h1-2,5,8H,3-4,10H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWXUWAWIYLUJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

2-氨基-2,3-二氢-1H-茚-5-磺酰胺的合成通常包括以下步骤:

茚骨架的形成: 茚骨架可以通过二烯与亲二烯体的狄尔斯-阿尔德反应合成。

氨基的引入: 氨基可以通过亲核取代反应引入,其中适当的胺与卤代茚衍生物反应。

磺酰胺的形成: 磺酰胺基团通过在碱性条件下使氨基茚化合物与磺酰氯反应而引入。

工业生产方法

2-氨基-2,3-二氢-1H-茚-5-磺酰胺的工业生产可能涉及上述合成路线的优化版本,重点是可扩展性、成本效益和环境因素。催化剂和溶剂的选择旨在最大限度地提高产率并减少浪费。

化学反应分析

反应类型

2-氨基-2,3-二氢-1H-茚-5-磺酰胺可以进行各种化学反应,包括:

氧化: 该化合物可以被氧化生成磺酸或其他氧化衍生物。

还原: 还原反应可以将磺酰胺基团转化为其他官能团,例如胺类。

取代: 氨基和磺酰胺基可以参与取代反应,从而形成各种衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

取代: 烷基卤化物或酰氯等试剂可用于取代反应。

主要产物

从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生磺酸,而还原可能会产生胺。

科学研究应用

作用机制

2-氨基-2,3-二氢-1H-茚-5-磺酰胺的作用机制涉及其与特定分子靶标的相互作用。 例如,作为 DDR1 抑制剂,它与 DDR1 的激酶结构域结合,阻断其活性,从而抑制参与细胞增殖和存活的下游信号通路 。这使其成为治疗癌症等疾病的潜在治疗剂。

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

6-Amino-2,3-dihydro-1H-indene-5-sulfonamide

- Structure: The amino group is shifted to position 6 instead of position 2.

2-Acetamido-2,3-dihydro-1H-indene-5-sulfonic Acid

- Structure: The amino group is acetylated, and the sulfonamide is replaced with a sulfonic acid.

- The sulfonic acid group increases hydrophilicity, which may limit blood-brain barrier penetration compared to the sulfonamide parent .

Fluorinated Derivatives (e.g., 5-Fluoro-2,3-dihydro-1H-inden-1-amine)

Functional Group Modifications

2-Amino-2,3-dihydro-1H-indene-5-carboxamide

- Structure : Sulfonamide replaced with carboxamide.

- Biological Activity : This analog (e.g., compound 7f) acts as a potent DDR1 inhibitor (IC₅₀ = 14.9 nM) by disrupting collagen-induced signaling. The carboxamide group facilitates hydrogen bonding with the kinase domain, highlighting the importance of the functional group in target engagement .

Diaryl Sulfonylurea Derivatives (e.g., LY186641)

- Structure : The sulfonamide is extended into a diarylsulfonylurea.

- Pharmacology : LY186641 showed dose-dependent methemoglobinemia in clinical trials, a toxicity linked to its metabolism. The parent sulfonamide lacks this urea moiety, suggesting that structural expansion introduces unintended off-target effects .

Pharmacological and Toxicological Profiles

Key Observations :

- NLRP3 Inhibition : Sulfonamide analogs like 15z achieve high potency by directly binding NLRP3 (Kd = 102.7 nM), blocking inflammasome assembly .

- Toxicity : Diaryl derivatives (LY186641) exhibit dose-limiting methemoglobinemia, whereas simpler sulfonamides (e.g., 15z) show favorable safety profiles in acute toxicity studies .

生物活性

2-Amino-2,3-dihydro-1H-indene-5-sulfonamide is a sulfonamide compound that has garnered attention for its biological activities, particularly in oncology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The primary biological activity of 2-amino-2,3-dihydro-1H-indene-5-sulfonamide is its role as an inhibitor of Discoidin Domain Receptor 1 (DDR1) . By binding to DDR1, this compound suppresses its kinase activity, which significantly impacts various signaling pathways associated with cell adhesion, migration, and proliferation. This inhibition has been linked to effects on cancer cell proliferation and apoptosis, indicating its potential as a therapeutic agent in oncology.

Biological Activity Overview

| Activity | Description |

|---|---|

| DDR1 Inhibition | Suppresses kinase activity of DDR1, affecting cell signaling pathways. |

| Cancer Cell Proliferation | Inhibits proliferation of various cancer cell lines; potential for use in cancer therapy. |

| Apoptosis Induction | Promotes programmed cell death in cancer cells through modulation of signaling pathways. |

| Enzyme Inhibition | Known for its enzyme inhibition properties, potentially affecting metabolic pathways. |

Research Findings

Recent studies have demonstrated the compound's effectiveness against different cancer types. For instance, it has shown promising results in inhibiting the growth of breast cancer and colorectal cancer cells. The compound's ability to induce apoptosis was confirmed through various assays measuring early and late apoptotic cells.

Case Studies

- Breast Cancer Cell Line Study : In vitro studies using MCF-7 breast cancer cells revealed that treatment with 2-amino-2,3-dihydro-1H-indene-5-sulfonamide resulted in a significant increase in early apoptosis (3.82%) compared to control (0.46%) after 48 hours of treatment .

- Colorectal Cancer Study : A similar study on HT-29 colorectal cancer cells indicated that the compound induced late apoptosis (26.24%) much higher than the control group (0.25%), suggesting a robust apoptotic response .

Comparative Analysis

To understand the unique properties of 2-amino-2,3-dihydro-1H-indene-5-sulfonamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-amino-2,3-dihydro-1H-indene-5-sulfonamide | Contains amino and sulfonamide groups | Known for potent DDR1 inhibition and anticancer activity |

| 2-amino-2,3-dihydro-1H-indene-5-carboxamide | Contains carboxamide instead of sulfonamide | May exhibit different reactivity due to carboxylic acid functionality |

| 2,3-dihydro-1H-indene-5-sulfonamide | Lacks amino group | Potentially altered biological activity due to absence of amino functionality |

Future Directions

The unique dual functional groups present in 2-amino-2,3-dihydro-1H-indene-5-sulfonamide may be further explored for their potential in drug development targeting DDR1-related pathways. Ongoing research could focus on:

- Developing derivatives with enhanced selectivity and potency.

- Investigating combination therapies with existing anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。